molecular formula C17H15FN2OS2 B6424716 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea CAS No. 2034333-98-5

1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea

Cat. No.: B6424716
CAS No.: 2034333-98-5
M. Wt: 346.4 g/mol
InChI Key: RWBHWCRUEJBPHP-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea is a synthetic chemical compound featuring a urea core substituted with a 4-fluorobenzyl group and a distinctive (thiophen-2-yl)(thiophen-3-yl)methyl moiety. While the specific biological activity profile of this precise molecule is under investigation, its structure provides strong clues for its potential research applications. The molecule belongs to a class of urea derivatives incorporating thiophene rings, which are privileged structures in medicinal chemistry known to contribute to significant pharmacological activities. Specifically, thiophene-urea hybrids have been identified as a promising new class of small-molecule inhibitors for the Hepatitis C Virus (HCV), demonstrating potent activity against multiple genotypes . Furthermore, structurally similar urea-substituted thiophene derivatives are the subject of active research in other therapeutic areas, including as anti-cancer agents and as inhibitors of key cellular signaling pathways like MAP kinases, which are relevant in inflammatory diseases and oncology . The presence of dual thiophene rings in its structure may enhance its ability to interact with biological targets, making it a compound of interest for developing novel therapeutic agents. Researchers can utilize this chemical as a key intermediate or as a lead compound for further optimization and biological screening in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c18-14-5-3-12(4-6-14)10-19-17(21)20-16(13-7-9-22-11-13)15-2-1-8-23-15/h1-9,11,16H,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBHWCRUEJBPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorobenzyl Isocyanate

Phosgenation of 4-fluorobenzylamine under anhydrous conditions yields the isocyanate intermediate. In a modified protocol, triphosgene replaces toxic phosgene, enabling safer handling.

Reaction Conditions

  • Reactant : 4-Fluorobenzylamine (1.0 equiv)

  • Reagent : Triphosgene (0.35 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → RT

  • Yield : 82–88%

Preparation of [(Thiophen-2-yl)(thiophen-3-yl)methyl]amine

A two-step sequence achieves this intermediate:

  • Friedel-Crafts Alkylation : Thiophene (2- and 3-isomers) reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ to form (thiophen-2-yl)(thiophen-3-yl)methanol.

  • Curtius Rearrangement : The alcohol is converted to the amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.

Optimization Note : Microwave-assisted heating (100°C, 30 min) improves Friedel-Crafts yield to 76% compared to conventional methods (58%).

Urea Formation

The isocyanate and amine intermediates undergo coupling in anhydrous THF with catalytic DMAP:

4-Fluorobenzyl isocyanate+[(Thiophen-2-yl)(thiophen-3-yl)methyl]amineDMAP, THFTarget Urea\text{4-Fluorobenzyl isocyanate} + \text{[(Thiophen-2-yl)(thiophen-3-yl)methyl]amine} \xrightarrow{\text{DMAP, THF}} \text{Target Urea}

Key Parameters

  • Temperature : 0°C → RT, 12 h

  • Workup : Aqueous NaHCO₃ quench, DCM extraction

  • Yield : 68–72%

Synthetic Route 2: One-Pot Microwave-Assisted Synthesis

To address step inefficiencies, a one-pot method combines amine generation and urea coupling:

Procedure

  • In Situ Isocyanate Formation : 4-Fluorobenzylamine reacts with triphosgene in DCM.

  • Amine Addition : [(Thiophen-2-yl)(thiophen-3-yl)methyl]amine (prepared via Grignard reaction) is introduced without isolation.

  • Microwave Irradiation : 80°C, 300 W, 20 min.

Advantages

  • Yield Increase : 78% vs. 68% (stepwise).

  • Reaction Time : Reduced from 12 h to 45 min.

Alternative Method: Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize ball milling:

Components

  • 4-Fluorobenzyl carbamate

  • [(Thiophen-2-yl)(thiophen-3-yl)methyl]ammonium chloride

  • Solid Base (K₂CO₃)

Conditions

  • Frequency : 30 Hz, 2 h

  • Yield : 65% (lower than solution-phase but solvent-free).

Comparative Analysis of Methods

ParameterStepwise RouteOne-Pot MicrowaveMechanochemical
Yield (%)68–727865
Time (h)141.52
Solvent UseHighModerateNone
ScalabilityIndustrialLab-scalePilot-scale

Key Findings :

  • Microwave-assisted synthesis balances efficiency and yield.

  • Mechanochemical methods excel in sustainability but require yield optimization.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing thiourea formation from amine dimerization.

  • Mitigation : Strict stoichiometry (1:1.05 isocyanate:amine) and low temperatures.

Purification Difficulties

  • Cause : Structural similarity of urea and unreacted amine.

  • Solution : Column chromatography (SiO₂, hexane:EtOAc 3:1) or recrystallization from ethanol/water .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and urea functionalities are key sites for oxidation. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductsKey Findings
Thiophene Oxidation H₂O₂, KMnO₄ (acidic)Thiophene sulfoxides/sulfonesSelective oxidation of sulfur atoms in thiophene rings, forming sulfoxides (at 50–60°C) or sulfones (under prolonged exposure).
Urea Oxidation m-CPBA, OzoneCarbonyl derivatives (e.g., amides)Cleavage of the urea group under strong oxidizing conditions, yielding fragmented carbonyl products .
  • Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, while urea oxidation involves radical intermediates or direct cleavage of the C–N bond .

Reduction Reactions

Reductive transformations target the urea group and aromatic systems:

Reaction TypeReagents/ConditionsProductsKey Findings
Urea Reduction LiAlH₄, NaBH₄AminesConversion of urea to primary/secondary amines via hydride attack on the carbonyl group.
Aromatic Ring Hydrogenation H₂, Pd/CCyclohexane derivativesPartial or full hydrogenation of thiophene rings to tetrahydrothiophenes (under 2–3 atm H₂).
  • Challenges : Competitive reduction of fluorophenyl groups is minimal due to the stability of C–F bonds.

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution:

Reaction TypeReagents/ConditionsProductsKey Findings
Aromatic Fluorine Displacement NaOH (aq), Cu catalystPhenolic derivativesReplacement of fluorine with hydroxyl groups under basic conditions (yields ~40–60%).
Thiophene Functionalization R-X (alkyl/aryl halides)Alkylated thiophene derivativesThiophene acts as a nucleophile in SNAr reactions, particularly at the 2- and 5-positions .

Cross-Coupling Reactions

The thiophene rings enable participation in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsKey Findings
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivativesThiophene-boronic acid coupling partners yield extended π-conjugated systems (yields ~70–85%) .
Sonogashira CuI, PdCl₂(PPh₃)₂Alkynylated thiophenesIntroduction of alkynes at thiophene positions enhances electronic properties.

Acid/Base-Mediated Transformations

The urea group’s sensitivity to pH enables reversible reactions:

Reaction TypeReagents/ConditionsProductsKey Findings
Protonation/Deprotonation HCl, NH₃Urea salts or free basesReversible formation of ammonium salts under acidic conditions (pH < 4).
Hydrolysis H₂O, H⁺/OH⁻Carbamic acids → Amines + CO₂Urea hydrolysis proceeds via carbamic acid intermediates, releasing CO₂.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.

Pain Management

Another promising application is in pain management. Compounds within this class have been identified as modulators of P2X receptors, which are involved in pain signaling. Patents have been filed for the use of such compounds in treating chronic pain conditions, suggesting their potential as analgesics .

Pesticide Development

The unique structure of this compound has led to investigations into its efficacy as a pesticide. Studies have shown that derivatives can act as effective fungicides and herbicides, providing a new avenue for crop protection strategies against resistant strains of pests and diseases .

Polymer Synthesis

The compound's reactivity allows it to serve as a building block in polymer chemistry. It can be utilized to synthesize novel polymers with tailored properties for applications in coatings, adhesives, and other materials requiring specific thermal or mechanical characteristics .

Case Study 1: Anticancer Properties

A comprehensive study conducted on a series of fluorinated urea derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that these compounds could induce apoptosis through the intrinsic pathway, highlighting their potential as anticancer agents.

Case Study 2: Agricultural Efficacy

Field trials were conducted to evaluate the effectiveness of thiophene-containing urea derivatives as herbicides. The results showed a marked reduction in weed biomass compared to untreated controls, with minimal adverse effects on crop yield. This suggests that these compounds could be developed into environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The 4-fluorophenyl group in the target compound likely enhances electron-withdrawing properties, improving binding to ATP pockets in kinases. Thiophene’s sulfur atom contributes to π-π stacking and van der Waals interactions .
  • Synthetic Challenges : Bis-thiophene methyl groups require multi-step synthesis, including Ullmann couplings or click chemistry, as seen in analogous triazole-thiophene systems .
  • Biological Performance : Compounds with thiophene-thiazole hybrids (e.g., CAS 1421465-12-4) show superior antiproliferative activity compared to furan analogues, suggesting the target compound’s thiophene groups may confer similar advantages .

Biological Activity

1-[(4-Fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN2OSC_{12}H_{11}FN_2OS . Its structure consists of a urea moiety substituted with a 4-fluorobenzyl group and a bis-thiophene unit, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thioureas, including compounds similar to this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial effectiveness of thiourea derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget OrganismMIC (µM)
Compound AB. subtilis4.69
Compound BS. aureus5.64
Compound CE. coli8.33
Compound DC. albicans16.69

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly through inhibition of specific cancer cell lines. Studies have shown that urea derivatives can induce apoptosis in cancer cells via the modulation of signaling pathways . The presence of the fluorophenyl and thiophene groups may enhance interaction with cellular targets involved in cancer progression.

While the precise mechanism for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could disrupt critical biological processes in pathogens or cancer cells.

Case Studies

Several studies have explored the biological activities of related thiourea compounds:

  • Study on Antimicrobial Properties : A recent investigation into thiourea derivatives showed promising results against both bacterial and fungal strains, indicating that structural modifications could enhance their efficacy .
  • Anticancer Studies : Research conducted on urea derivatives demonstrated their ability to inhibit tumor growth in vitro, suggesting a pathway for development into therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea?

The compound can be synthesized via urea bond formation between a fluorophenylmethyl amine and a bis-thiophenylmethyl isocyanate. Reactions typically occur in polar aprotic solvents (e.g., dichloromethane or acetonitrile) under reflux (65–80°C) with a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance nucleophilicity . Purification involves recrystallization or column chromatography. Key intermediates should be characterized by 1^1H/13^13C NMR and HRMS to confirm regioselectivity, particularly due to the steric and electronic effects of the thiophene substituents.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage and substituent positions. Thiophene protons resonate at δ 6.8–7.5 ppm, while the fluorophenyl group shows splitting patterns due to 4^4J coupling with fluorine .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Refinement using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) ensures accuracy . Programs like ORTEP-3 generate thermal ellipsoid plots for visual validation .

Q. What are the key physicochemical properties of this compound?

PropertyValue/Description
Molecular FormulaC17_{17}H14_{14}F1_1N2_2OS2_2
Molecular Weight356.43 g/mol
SolubilityLow in water; soluble in DMSO, DMF
StabilityHydrolytically stable under inert conditions
Derived from analogous urea derivatives in .

Q. How can researchers assess the purity of this compound?

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity profiling (e.g., unreacted amines/isocyanates) should adhere to ICH guidelines, with acceptance criteria for unspecified impurities ≤0.10% . Mass balance studies and 19^19F NMR can detect fluorinated byproducts .

Q. What computational tools predict the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing fluorine atom and electron-rich thiophenes create a polarized urea core, influencing hydrogen-bonding potential .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?

SCXRD data analyzed via SHELXL reveals intermolecular N–H···O and C–H···S interactions. Graph set analysis (e.g., R_2$$^2(8) motifs for urea dimers) identifies robust hydrogen-bonding networks, critical for designing co-crystals or tuning solubility . For example, thiophene sulfur atoms may act as weak hydrogen-bond acceptors, competing with urea carbonyl groups .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?

  • Disorder : Use PART instructions in SHELXL to model split positions, constrained via SIMU and DELU commands .
  • Twinning : Apply TWIN/BASF commands for non-merohedral twins. Validate with the Rint_{int} parameter (<0.05 for high-quality data) .
  • High-Resolution Data : For macromolecular applications, SHELXPRO interfaces with PHENIX for phased refinement .

Q. How does substituent variation (e.g., fluorine position, thiophene regioisomerism) impact biological activity?

Structure-Activity Relationship (SAR) studies require:

  • In Vitro Assays : Test antiproliferative activity (e.g., IC50_{50} in cancer cell lines) and compare with analogues like 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea .
  • Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. The 4-fluorophenyl group may enhance binding via hydrophobic contacts, while thiophene regioisomers alter steric fit .

Q. What experimental and computational methods validate metabolic stability?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Fluorine reduces oxidative metabolism compared to non-halogenated analogues .
  • CYP450 Inhibition : Use fluorogenic substrates to assess interactions with CYP3A4/2D6. Urea derivatives often show low inhibition due to poor penetration into heme pockets .

Q. How can researchers mitigate synthetic challenges (e.g., regioselectivity in bis-thiophene substitution)?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to control thiophene functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 enable selective arylation. Monitor reaction progress via TLC to avoid over-substitution .

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